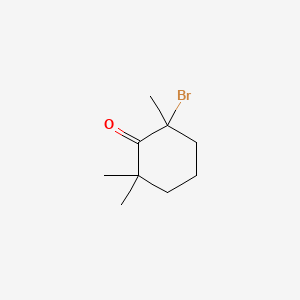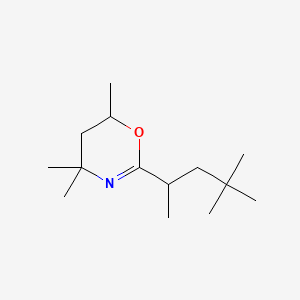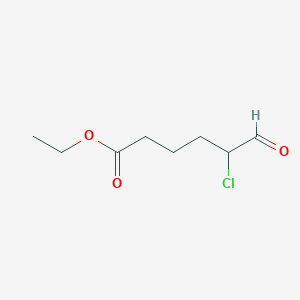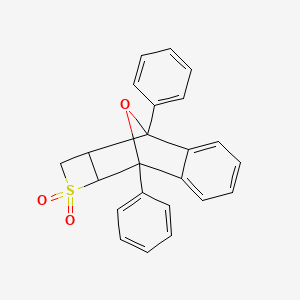
3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the naphtho-thiete ring system. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the epoxy group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the epoxy and phenyl groups.
Aplicaciones Científicas De Investigación
3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the naphtho-thiete ring system can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar compounds include:
2-Methyl-3,8-diphenyl-2H-naphtho(2,3-b)thiete, 1,1-dioxide: This compound has a similar structure but with a methyl group, which can affect its reactivity and applications.
3,8-Diphenyl-2H-naphtho(2,3-b)thiete, 1,1-dioxide: Lacks the epoxy group, leading to different chemical properties and uses.
The uniqueness of 3,8-Epoxy-2H-naphtho(2,3-b)thiete, 2a,3,8,8a-tetrahydro-3,8-diphenyl-, 1,1-dioxide lies in its combination of an epoxy group and a naphtho-thiete ring, which provides a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
981-25-9 |
|---|---|
Fórmula molecular |
C23H18O3S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1,8-diphenyl-13-oxa-10λ6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide |
InChI |
InChI=1S/C23H18O3S/c24-27(25)15-20-21(27)23(17-11-5-2-6-12-17)19-14-8-7-13-18(19)22(20,26-23)16-9-3-1-4-10-16/h1-14,20-21H,15H2 |
Clave InChI |
OTRXFUPTBFSOCH-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(S1(=O)=O)C3(C4=CC=CC=C4C2(O3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12814709.png)

![10-Azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-16-one](/img/structure/B12814718.png)
![6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B12814719.png)
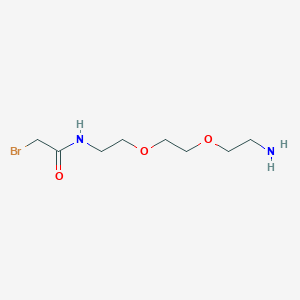
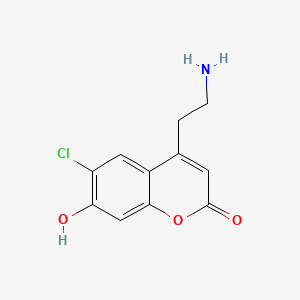

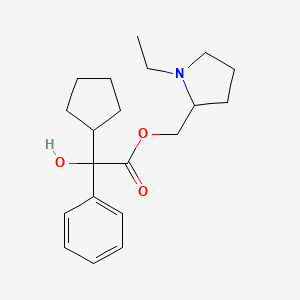
![2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde](/img/structure/B12814758.png)

